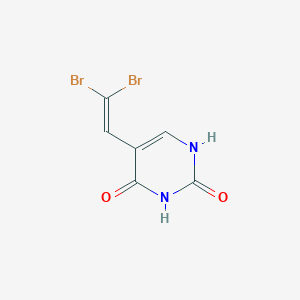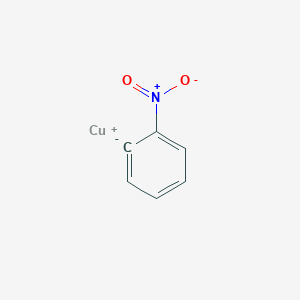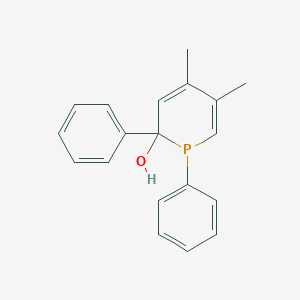![molecular formula C11H18N6O2 B14596580 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol CAS No. 60819-42-3](/img/structure/B14596580.png)
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a triazine ring substituted with aziridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol typically involves the reaction of aziridine with a triazine derivative. One common method involves the use of dichloroglyoxime derivatives, which are halogenated and then reacted with aziridine in the presence of a base such as triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, catalysts, and purification methods are optimized to enhance the efficiency and cost-effectiveness of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazine ring or the aziridine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its cytostatic effects on cancer cells, showing promise as an antitumor agent.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol involves its ability to form covalent bonds with biological molecules. The aziridine groups are highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and cell division. This property is particularly useful in the development of anticancer drugs, where the compound targets rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazin-2,4,6-triamine): Another triazine derivative with antitumor activity.
Mitomycin C: Contains an aziridine ring and is used as a chemotherapeutic agent.
Azinomycin B: Features aziridine rings and exhibits antitumor properties.
Uniqueness
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is unique due to its combination of a triazine ring with aziridine groups, providing a distinct set of chemical and biological properties. Its ability to form stable covalent bonds with DNA and other biomolecules sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
60819-42-3 |
|---|---|
Molecular Formula |
C11H18N6O2 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H18N6O2/c1-11(6-18,7-19)15-8-12-9(16-2-3-16)14-10(13-8)17-4-5-17/h18-19H,2-7H2,1H3,(H,12,13,14,15) |
InChI Key |
YKVCDJBETRCQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NC1=NC(=NC(=N1)N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


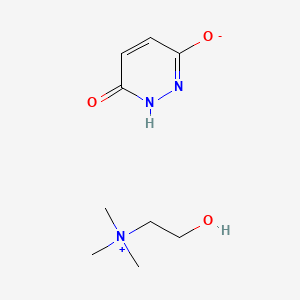



![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
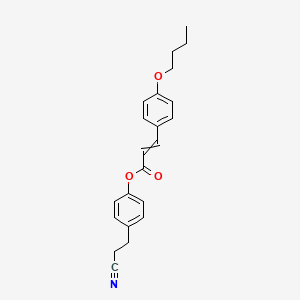
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)
